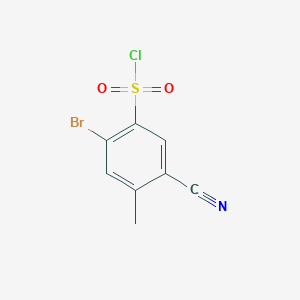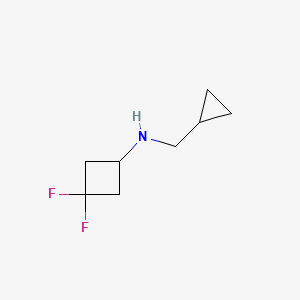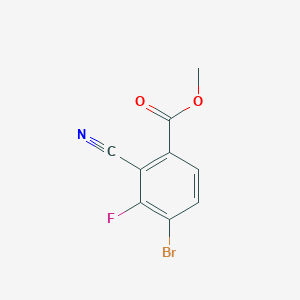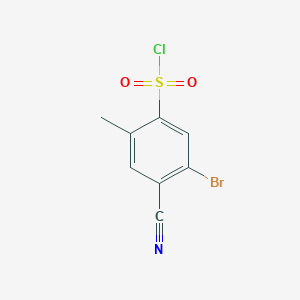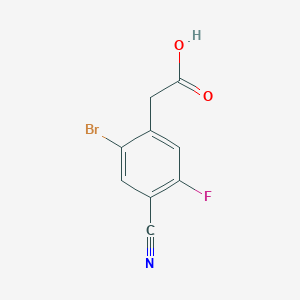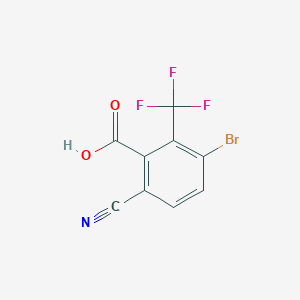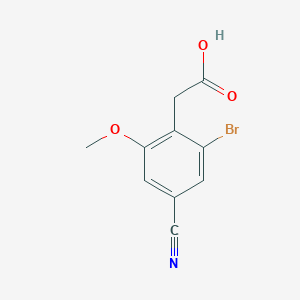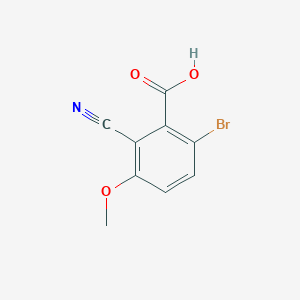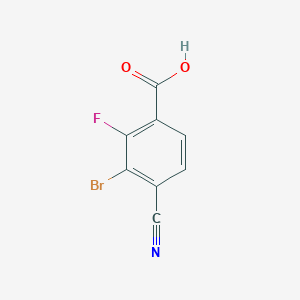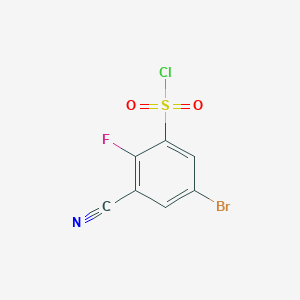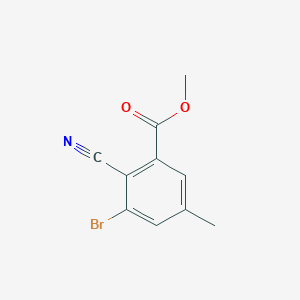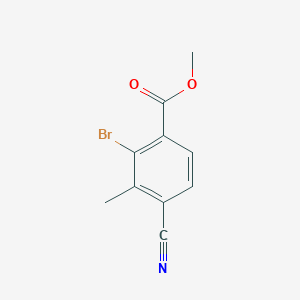
Methyl 4-bromo-2-cyano-6-fluorophenylacetate
Overview
Description
Methyl 4-bromo-2-cyano-6-fluorophenylacetate is a chemical compound characterized by its bromo, cyano, and fluoro substituents on the phenyl ring, and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-cyano-6-fluorophenylacetate typically involves multi-step organic reactions. One common approach is the halogenation of a precursor phenyl compound followed by cyano and fluoro group introduction. The reaction conditions often require the use of strong acids or bases, and specific catalysts to ensure the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems and advanced purification techniques ensures the high purity and yield required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-cyano-6-fluorophenylacetate can undergo various chemical reactions, including:
Oxidation: The bromo and fluoro groups can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The acetate ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromo and fluoro derivatives with higher oxidation states.
Reduction: Amines derived from the cyano group.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-bromo-2-cyano-6-fluorophenylacetate is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural features make it suitable for probing biological systems and understanding molecular interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 4-bromo-2-cyano-6-fluorophenylacetate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Methyl 4-bromo-2-fluorophenylacetate: Lacks the cyano group.
Methyl 2-cyano-6-fluorophenylacetate: Lacks the bromo group.
Methyl 4-bromo-2-cyanoacetate: Lacks the phenyl group.
Uniqueness: Methyl 4-bromo-2-cyano-6-fluorophenylacetate is unique due to the presence of all three substituents (bromo, cyano, and fluoro) on the phenyl ring, which provides a distinct reactivity profile compared to its similar counterparts. This combination of functional groups allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-cyano-6-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)4-8-6(5-13)2-7(11)3-9(8)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUGHURPKCIWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine](/img/structure/B1414083.png)
